molecular formula C23H25N5O3 B603240 N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide CAS No. 1676074-21-7

N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide

Cat. No.: B603240
CAS No.: 1676074-21-7
M. Wt: 419.5g/mol
InChI Key: XAXLBFXFAXUEMF-UHFFFAOYSA-N
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Description

N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, an indole moiety, and a methoxybenzyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide typically involves multiple steps. One common method includes the condensation of 4-methoxybenzylamine with 1H-1,2,4-triazole-5-carboxylic acid under acidic conditions to form the intermediate N-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine. This intermediate is then coupled with 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using reagents like bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, while the indole moiety can interact with various receptors in the body. This compound may exert its effects through the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine
  • 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid
  • 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide is unique due to its combination of a triazole ring, an indole moiety, and a methoxybenzyl group. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds .

Properties

CAS No.

1676074-21-7

Molecular Formula

C23H25N5O3

Molecular Weight

419.5g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-3-yl]-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C23H25N5O3/c1-30-12-11-28-15-17(19-5-3-4-6-20(19)28)14-22(29)25-23-24-21(26-27-23)13-16-7-9-18(31-2)10-8-16/h3-10,15H,11-14H2,1-2H3,(H2,24,25,26,27,29)

InChI Key

XAXLBFXFAXUEMF-UHFFFAOYSA-N

SMILES

COCCN1C=C(C2=CC=CC=C21)CC(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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